3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine
CAS No.: 2549006-67-7
Cat. No.: VC11816146
Molecular Formula: C16H19N7S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549006-67-7 |
|---|---|
| Molecular Formula | C16H19N7S |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-thiazole |
| Standard InChI | InChI=1S/C16H19N7S/c1-12-11-13(2)23(20-12)15-4-3-14(18-19-15)21-6-8-22(9-7-21)16-17-5-10-24-16/h3-5,10-11H,6-9H2,1-2H3 |
| Standard InChI Key | LTFAWRPTKCLIBA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CS4)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CS4)C |
Introduction
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine is a heterocyclic organic molecule that incorporates a pyridazine core functionalized with pyrazole and thiazole moieties. This structural framework suggests potential applications in medicinal chemistry due to the bioactivity of its constituent heterocycles.
Table 1: Key Structural Features
| Functional Group | Description |
|---|---|
| Pyridazine Core | Provides aromaticity and nitrogen donors. |
| Pyrazole Substituent | Enhances stability and biological activity. |
| Thiazole-Piperazine | Improves solubility and binding properties. |
Synthesis of the Compound
The synthesis of this compound likely involves multi-step reactions combining:
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Pyrazole derivatives: Synthesized through cyclization of hydrazines with diketones.
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Thiazole derivatives: Obtained via condensation reactions involving thioureas or similar precursors.
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Pyridazine ring functionalization: Achieved by nucleophilic substitution or coupling reactions.
The synthetic route would require precise control of reaction conditions (e.g., temperature, solvent) to ensure high yield and purity.
Biological Significance
The molecular structure suggests potential applications in:
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Anticancer Activity: Pyrazoles and thiazoles are known to inhibit enzymes involved in tumor growth .
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Antiviral Properties: Similar compounds have shown activity against coronaviruses by targeting viral replication pathways .
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Antimicrobial Effects: The thiazole group enhances interaction with bacterial enzymes .
Table 2: Reported Activities of Similar Compounds
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Antiviral | Disruption of viral polymerase | |
| Antifungal | Interaction with fungal cell wall enzymes |
Analytical Characterization
For structural confirmation, the following techniques are typically used:
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NMR Spectroscopy: Identifies hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Detects functional groups.
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X-ray Crystallography: Determines three-dimensional structure.
Table 3: Analytical Data for Similar Compounds
| Technique | Observations |
|---|---|
| NMR | Signals for pyrazole and thiazole protons |
| MS | Molecular ion peak corresponding to MW |
| IR | Peaks for C=N, C-S, and aromatic C-H bonds |
Potential Applications
The compound’s structure suggests it could be explored for:
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Drug Development: As a lead compound for anticancer or antiviral agents.
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Material Science: Due to its heterocyclic stability, it may find uses in organic electronics.
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Enzyme Inhibition Studies: Its nitrogen-rich structure makes it suitable for enzyme binding assays.
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